4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (4-OQBA) is a novel synthetic organic compound of the quinazolinone class that has recently been studied for its potential applications in scientific research. 4-OQBA has been found to have a wide range of biochemical and physiological activities, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid has been utilized in the synthesis of antimicrobial compounds by coupling with various peptides. These synthesized compounds exhibited antimicrobial activities against multiple bacterial strains, indicating the compound's potential as a building block for developing antimicrobial agents. The study also explored structure-activity relationships, providing insights into the influence of hydrophobicity, polarity, and peptide chain length on antimicrobial activity (G. Suresha, K. C. Prakasha, W. Kapfo, D. Gowda, 2010).
Anticancer and Anticonvulsant Activities
Quinazolinone derivatives, including those synthesized from 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, have shown significant potential in anticancer and anticonvulsant applications. Derivatives have been investigated for their selective anticancer activity, revealing that some compounds exhibit promising effects against cancer cell lines. Additionally, novel derivatives have demonstrated broad-spectrum antimicrobial activities, along with potent anticonvulsant effects, highlighting the compound's versatility in medicinal chemistry applications (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Nanofluidic Device Applications
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of the compound , has been used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application showcases the potential of such compounds in developing advanced materials for controlled release, sensing, and information processing in nanostructured devices (Mubarak Ali, S. Nasir, P. Ramirez, et al., 2012).
Tyrosinase Inhibition for Cosmetic Applications
New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and evaluated as potent tyrosinase inhibitors. These compounds exhibit lower IC50 values compared to standard inhibitors like kojic acid, indicating their potential use in cosmetic formulations to treat hyperpigmentation and for other skin care applications (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to exhibit a broad range of pharmacological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
It’s worth noting that quinazoline derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Based on the known activities of quinazoline derivatives, the compound could potentially exhibit a range of effects, such as antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies have shown that quinazolinone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMKDAFGDSYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360689 | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25818-89-7 | |
Record name | 4-Oxo-3(4H)-quinazolinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25818-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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